molecular formula C34H44O9 B3026726 Japonicones D CAS No. 1078711-42-8

Japonicones D

Cat. No.: B3026726
CAS No.: 1078711-42-8
M. Wt: 596.7 g/mol
InChI Key: SBGJPGSOZRPPED-ZQRISZSZSA-N
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Description

Japonicones D is a dimeric sesquiterpene isolated from Inula japonica Thunb., a plant traditionally used in East Asian medicine for its anti-inflammatory and antitumor properties . Structurally, it belongs to the rare class of labdane diterpenoids, characterized by a fused bicyclic skeleton with two ketone carbonyl groups at C-3 and C-7, a feature that enhances its bioactivity . Pharmacological studies demonstrate its potent inhibition of prostaglandin E₂ (PGE₂) production in LPS-stimulated RAW264.7 macrophages, with an IC₅₀ of 8.62–30.71 μM, comparable to the reference drug acetaminophen (IC₅₀ = 5.79 μM) .

Properties

IUPAC Name

[(4R)-4-[(6'R,9R,10S,13R,14S)-14-acetyloxy-6'-hydroxy-6',9,15-trimethyl-4-methylidene-2',5-dioxospiro[6-oxatetracyclo[8.5.0.03,7.011,14]pentadec-1(15)-ene-13,3'-7,7a-dihydro-3aH-1-benzofuran]-5'-yl]pentyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44O9/c1-16(9-8-10-40-20(5)35)24-13-25-28(15-32(24,7)39)42-31(38)33(25)14-26-29-17(2)11-27-22(18(3)30(37)41-27)12-23(29)19(4)34(26,33)43-21(6)36/h13,16-17,22,25-29,39H,3,8-12,14-15H2,1-2,4-7H3/t16-,17-,22?,25?,26?,27?,28?,29-,32-,33+,34-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGJPGSOZRPPED-ZQRISZSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC3=C(C4(C(C13)CC45C6C=C(C(CC6OC5=O)(C)O)C(C)CCCOC(=O)C)OC(=O)C)C)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2C(CC3=C([C@]4(C([C@H]13)C[C@@]45C6C=C([C@](CC6OC5=O)(C)O)[C@H](C)CCCOC(=O)C)OC(=O)C)C)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Japonicones D can be isolated from the aerial parts of Inula japonica through a series of extraction and purification steps. The process typically involves:

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory settings can be scaled up. This would involve optimizing the extraction and purification processes to handle larger quantities of plant material and solvents.

Chemical Reactions Analysis

Types of Reactions

Japonicones D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield saturated compounds .

Mechanism of Action

Japonicones D exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Bioactive Properties of this compound and Analogous Compounds

Compound Source Core Structure Key Functional Groups Bioactivity (IC₅₀ or EC₅₀)
This compound Inula japonica Dimeric sesquiterpene C-3/C-7 ketones, fused bicyclic core PGE₂ inhibition: 8.62–30.71 μM
Inulanolide A Inula spp. Sesquiterpene lactone α,β-unsaturated γ-lactone Anti-inflammatory (mechanism undefined)
Absinthiin Artemisia absinthium Guaianolide Epoxide, α-methylene-γ-lactone Cytotoxicity (HeLa cells: EC₅₀ = 12.4 μM)
Handelin Chrysanthemum spp. Germacranolide Epoxy group, conjugated diene Antifungal (IC₅₀ = 9.8 μM)
Pre-schisanartanin B Schisandra spp. Lanostane triterpenoid 3,4-seco-lanostane skeleton Antiviral (Influenza A: EC₅₀ = 5.3 μM)

Structural Differentiation

  • Ketone Positioning: Unlike Inulanolide A and Absinthiin, which feature lactone rings, this compound is distinguished by its dual ketone groups at C-3 and C-7, a rarity in labdane diterpenoids .
  • Dimerization: this compound exists as a dimer, whereas Handelin and Pre-schisanartanin B are monomeric, impacting their solubility and membrane permeability .
  • Skeletal Rigidity: The fused bicyclic core of this compound enhances conformational stability compared to the flexible germacranolide skeleton of Handelin .

Pharmacological Contrasts

  • Anti-inflammatory Activity: this compound outperforms Inulanolide A in PGE₂ suppression, likely due to ketone-mediated COX-2 enzyme interaction . Absinthiin, however, exhibits stronger cytotoxicity, suggesting divergent biological targets .
  • Therapeutic Scope: Pre-schisanartanin B shows superior antiviral activity, while Handelin’s antifungal properties highlight the functional diversity within sesquiterpenoid analogs .

Q & A

Q. How can researchers ensure reproducibility in this compound studies when working with natural product extracts?

  • Methodological Answer : Document exact plant sources (voucher specimens deposited in herbaria), extraction protocols (solvent ratios, temperatures), and chromatographic conditions (column specifications, gradient profiles). Share raw spectra and chromatograms via repositories like Zenodo. Collaborate with third-party labs for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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